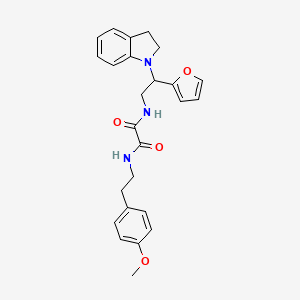![molecular formula C17H18ClN3O4 B2883249 5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941936-66-9](/img/structure/B2883249.png)
5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18ClN3O4 and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including pyrimidine derivatives, play a significant role in pharmaceutical chemistry due to their diverse biological activities. Research includes the synthesis of novel heterocyclic compounds derived from precursors like uracil or thioxopyrimidinones, which are known for their antibacterial, fungicidal activities, and as receptor antagonists. These compounds have been synthesized through various methods, including regioselective synthesis, and have shown potential as anti-inflammatory and analgesic agents due to their COX-1/COX-2 inhibitory activities (Osyanin et al., 2014), (Abu‐Hashem et al., 2020).
Chemical Structure Analysis
Studies on the crystallization and structural analysis of related heterocyclic molecules have revealed insights into their molecular interactions, such as hydrogen bonding patterns, which are crucial for understanding their chemical behavior and potential applications in designing new drugs (Low et al., 2004).
Novel Synthesis Approaches
Research has also focused on developing novel synthesis methods for pyrimidine derivatives, providing a basis for creating new compounds with potential applications in medicine and materials science. These include the exploration of one-pot synthesis processes and the investigation of different reactants to produce a variety of heterocyclic compounds efficiently (Majumdar et al., 1997), (Bazgir et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of F3248-0115 are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a subfamily of receptor tyrosine kinases that participate in processes such as embryogenesis, angiogenesis, tissue homeostasis, and wound repair . Aberrant activation of FGFR signaling is observed in different types of cancer .
Mode of Action
F3248-0115 is a pan-FGFR kinase inhibitor that binds to and inhibits the activity of FGFR2 and FGFR3 . It is designed to target primary oncogenic FGFR alterations as well as secondary kinase domain drug resistance mutations . This compound is a next-generation, irreversible FGFR inhibitor .
Biochemical Pathways
The inhibition of FGFR2 and FGFR3 by F3248-0115 affects the FGFR signaling pathway . This pathway plays a crucial role in cell growth, survival, and differentiation. When FGFR is inhibited, it can lead to the suppression of these cellular processes, which can potentially halt the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of F3248-0115 are currently being evaluated in adults with advanced tumors harboring FGFR2 and/or FGFR3 gene alterations . Preliminary clinical data suggest that F3248-0115 is safe, orally bioavailable, and has favorable pharmacokinetic parameters . Further dose escalation is required to nominate the maximum tolerated dose and recommended phase ii dose .
Result of Action
The molecular and cellular effects of F3248-0115’s action include the inhibition of FGFR2 and FGFR3, leading to the suppression of the FGFR signaling pathway . This can potentially halt the growth and proliferation of cancer cells. Preliminary clinical data suggest that F3248-0115 shows a signal of antitumor activity .
Action Environment
The action, efficacy, and stability of F3248-0115 can be influenced by various environmental factors These can include the presence of other drugs, the patient’s overall health status, genetic factors, and the specific characteristics of the tumor.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-6-(2-methoxyethylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-20-15(22)13-12(10-5-4-6-11(18)9-10)14(19-7-8-24-3)25-16(13)21(2)17(20)23/h4-6,9,19H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRULSCKNAANSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCCOC)C3=CC(=CC=C3)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2883166.png)
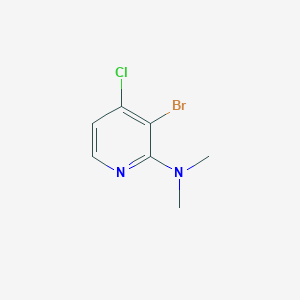

![5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2883170.png)
![4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2883171.png)
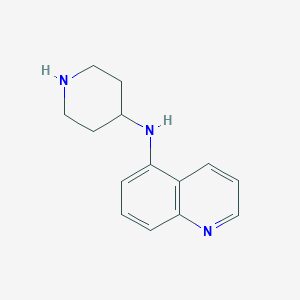
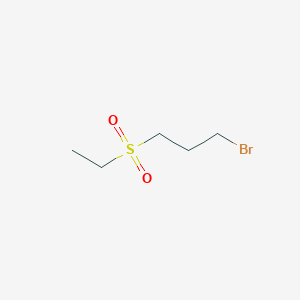
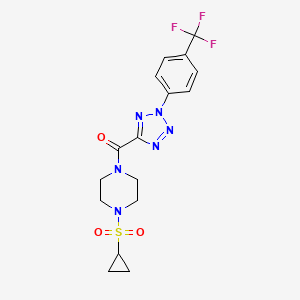
![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2883180.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B2883181.png)


